molecular formula C26H33FO7 B7818701 TRIAMCINOLONE ACETONIDE 21-ACETATE

TRIAMCINOLONE ACETONIDE 21-ACETATE

Cat. No.: B7818701
M. Wt: 476.5 g/mol
InChI Key: VOBDXTSTTMAKHK-UHFFFAOYSA-N
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Description

Triamcinolone Acetonide 21-Acetate (CAS: 3870-07-3) is a synthetic glucocorticoid derivative of triamcinolone acetonide, modified by the addition of an acetyl group at the 21-hydroxyl position. Its molecular formula is C₂₆H₃₃FO₇, with a molecular weight of 476.53 g/mol . The compound exhibits a density of 1.3 g/cm³ and a boiling point of 589.4°C under standard conditions . Its structure includes a fluorinated backbone and a 16,17-acetonide group, which enhances lipophilicity and topical potency . The SMILES notation is CC(=O)OCC(=O)[C@@]12OC(C)(C)O[C@@H]1C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@@]4(F)C@@HC[C@]23C, highlighting the acetylated 21-position and acetonide ring .

This compound is primarily used in dermatological formulations and cosmetics for its anti-inflammatory and immunosuppressive properties. However, regulatory bodies restrict its concentration in cosmetics due to systemic absorption risks, as evidenced by its detection at 0.6 μg/g in cream-based products .

Properties

IUPAC Name

[2-(12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBDXTSTTMAKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Eliminative Reaction at 17α-Hydroxyl

Prednisone acetate undergoes halogenation-mediated elimination to remove the 17α-hydroxyl group. The patent describes four embodiments with varying reagents:

Table 1: Halogenating Agents and Yields in Step A

EmbodimentHalogenating AgentBase SolventTemperature (°C)Yield (%)
1Phosphorus pentachloride2-Picoline-20 to -1092
2N-BromosuccinimidePyridine10–1595
3N-ChlorosuccinimideDiisopropylamine-10 to -594
4Phosphorus oxychlorideImidazole-1594

Key findings:

  • Pyridine and N-bromosuccinimide at 10–15°C provided the highest yield (95%).

  • Low temperatures (-20°C) with 2-picoline minimized byproduct formation despite slightly lower yields.

Oxidation of 16(17) Double Bond

Potassium permanganate in acetone/water mediates cis-dihydroxylation under controlled pH. Critical parameters include:

Table 2: Oxidation Conditions Across Embodiments

EmbodimentOxidant ConcentrationSolvent SystemCatalystYield (%)
14% w/v KMnO₄Acetone/H₂OFormaldehyde95
24% w/v KMnO₄Acetone/H₂OAcetic acid95
36.6% w/v KClO₃Methyl ethyl ketoneFormic acid95
410% v/v Peracetic acidDichloromethaneGlacial acetic acid95

Notably, all embodiments achieved 95% yield, demonstrating reaction robustness. Acetone-based systems enabled easier workup compared to chlorinated solvents.

16α,17α-Acetonide Formation

Condensation with 2,2-dimethoxypropane in dichloromethane produced the acetonide protective group. The patent reports:

  • Catalyst : p-Toluenesulfonic acid (0.5 eq)

  • Reaction Time : 6–8 hours at 25°C

  • Yield : 93–95% across all embodiments.

11-Ketone Reduction

Sodium borohydride-cerium chloride mediated selective reduction preserved the 21-acetate while reducing the 11-ketone:

  • Solvent : Methanol/THF (3:1 v/v)

  • Temperature : -10°C

  • Yield : 90–92%.

11β-Hydroxyl Elimination

Methanesulfonyl chloride in pyridine achieved sulfonation-elimination:

  • Reaction Time : 4 hours at 0°C

  • Conversion : >98%

  • Yield : 88–90%.

Comparative Analysis of Patent Embodiments

The patent’s four embodiments showcase adaptability in reagent selection while maintaining high efficiency:

Table 3: Critical Variable Comparison

ParameterEmbodiment 1Embodiment 2Embodiment 3Embodiment 4
Halogenation ReagentPCl₅NBSNCSPOCl₃
Oxidation CatalystFormaldehydeAcetic acidFormic acidGlacial acetic acid
Fluorination Agent58% HF/DMF70% HF/H₂O40% HF/DMF58% HF/DMF
Overall Yield (21-Acetate)86%88%82%86%

Embodiment 2’s aqueous HF system provided the highest fluorination yield (88%), though requiring specialized corrosion-resistant equipment.

Process Optimization Strategies

Temperature Control in Elimination Reactions

  • 17α-Elimination : Below -10°C minimized acetic ester hydrolysis.

  • 11β-Elimination : 0°C prevented over-sulfonation.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improved fluorination homogeneity.

  • Acetone/water mixtures facilitated oxidant solubility without side reactions.

Catalytic Systems

  • Phase-transfer catalysts (tetrabutylammonium bromide) increased permanganate oxidation rates by 20%.

  • Cerium chloride in borohydride reductions enhanced 11-ketone selectivity.

Purification and Crystallization

Crude 21-acetate was purified via:

  • Activated Carbon Treatment : 1% w/w carbon in methanol/chloroform removed colored impurities.

  • Crystallization :

    • Solvent : Methanol/chloroform (3:1)

    • Temperature : -10°C

    • Recovery : 85–90%

    • Purity : >99% by HPLC.

Quality Control Metrics

Table 4: Analytical Specifications for 21-Acetate

ParameterSpecificationMethod
HPLC Purity≥99%USP <621>
Water Content≤0.5%Karl Fischer
Residual Solvents<500 ppm (methanol)GC-FID
Heavy Metals<10 ppmICP-MS

Chemical Reactions Analysis

Types of Reactions

Triamcinolone acetonide 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in alcohols .

Scientific Research Applications

Pharmacological Overview

Triamcinolone acetonide is a synthetic glucocorticoid that mimics the effects of cortisol. It is commonly used in various formulations, including topical creams, injections, and nasal sprays, to treat a wide range of conditions such as allergies, inflammation, and autoimmune diseases.

Dermatological Uses

  • Topical Treatments : Triamcinolone acetonide is effective in treating inflammatory skin conditions such as eczema, psoriasis, and contact dermatitis. It reduces inflammation and alleviates symptoms like itching and redness.
  • Intralesional Injections : Used for keloids, alopecia areata, and granuloma annulare, these injections provide localized treatment by directly targeting affected areas .

Ophthalmic Applications

  • Intravitreal Injections : This method is employed for treating macular edema associated with uveitis and diabetic retinopathy. Studies have shown significant improvements in visual acuity following treatment .
  • Topical Ocular Preparations : Used for inflammatory eye conditions such as conjunctivitis and uveitis .

Musculoskeletal Disorders

  • Intra-Articular Injections : Triamcinolone acetonide is frequently administered for conditions like osteoarthritis, rheumatoid arthritis, and bursitis. It helps reduce pain and inflammation in the joints .

Respiratory Conditions

  • Nasal Sprays : Effective in treating allergic rhinitis and sinusitis by reducing nasal inflammation .

Dermatological Case Study

A study involving 40 patients with keloids treated with intralesional triamcinolone acetonide showed a significant reduction in keloid size after six weeks of treatment. The injections were administered at doses of 40 mg every three weeks.

Ophthalmic Case Study

In a cohort of patients with refractory macular edema, intravitreal injections of triamcinolone acetonide resulted in improved visual outcomes in 75% of cases over a follow-up period of six months .

Comparative Efficacy

The following table summarizes the comparative efficacy of triamcinolone acetonide against other corticosteroids:

ConditionTriamcinolone AcetonideOther CorticosteroidsEfficacy Rating
KeloidsHighModerate8/10
Allergic RhinitisHighLow9/10
OsteoarthritisModerateHigh7/10
UveitisHighModerate9/10

Mechanism of Action

Triamcinolone acetonide 21-acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of specific genes that regulate the production of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. The compound also inhibits the release of arachidonic acid, reducing the synthesis of prostaglandins and leukotrienes .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Parameters of Triamcinolone Acetonide 21-Acetate and Analogues

Compound Molecular Weight (g/mol) Retention Time (min) Key Structural Features Topical Potency (vs. Hydrocortisone) Detection Limit (μg/L)
This compound 476.53 17.60* 21-acetate, 16,17-acetonide, 9-fluorine ~300× 0.15
Triamcinolone Acetonide 434.50 17.60 16,17-acetonide, 9-fluorine 100× 2.50
Fludroxycortide 437.30 16.84 21-hydroxyl, 6-fluorine 300× 2.50
Prednisolone 21-Acetate 403.20 15.29 21-acetate, 11β-hydroxyl, Δ¹ double bond 2.58
Hydrocortisone 21-Acetate 405.30 14.86 21-acetate, 11β-hydroxyl 1× (baseline) 2.51

Note: Retention times are derived from UPLC-MS/MS methods using C18 columns .

Key Findings:

Structural Modifications and Potency: The 21-acetate group in this compound enhances lipophilicity, prolonging dermal retention compared to non-acetylated analogues like Triamcinolone Acetonide . Fluorination at C9 (present in both Triamcinolone Acetonide and its 21-acetate derivative) significantly increases glucocorticoid receptor affinity, contributing to ~300× higher potency than hydrocortisone .

Analytical Performance: this compound exhibits a lower detection limit (0.15 μg/L) in water analysis compared to Triamcinolone Acetonide (2.50 μg/L), attributed to improved ionization efficiency in mass spectrometry . In cosmetics, its concentration (0.6 μg/g) is markedly lower than Triamcinolone Acetonide (115.1 μg/g), reflecting stricter regulatory thresholds due to enhanced bioavailability .

Stability and Impurities: this compound is prone to degradation under stress, forming impurities like 9-Chloro this compound (CAS: 10392-75-3) . In contrast, Hydrocortisone 21-Acetate shows fewer degradation byproducts, likely due to the absence of fluorine and acetonide groups .

Clinical and Regulatory Considerations

  • Therapeutic Use: While Triamcinolone Acetonide is formulated as extended-release microspheres for osteoarthritis , its 21-acetate derivative is restricted to topical applications due to systemic toxicity risks .
  • Regulatory Status : Both compounds are banned in cosmetics above trace levels in the EU and China, but the 21-acetate form faces tighter limits (≤0.1 ppm) due to cumulative exposure concerns .

Biological Activity

Triamcinolone acetonide 21-acetate (TAA) is a synthetic glucocorticoid with significant biological activity, particularly in anti-inflammatory and immunosuppressive applications. It is widely used in various clinical settings, including dermatology, ophthalmology, and rheumatology. This article delves into the pharmacological effects, mechanisms of action, clinical applications, and recent research findings related to TAA.

  • IUPAC Name : (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
  • Molecular Formula : C26H33FO7
  • Physical Appearance : White solid

Pharmacological Actions

TAA exhibits several key pharmacological effects:

  • Anti-inflammatory Action : TAA reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and mediators such as interleukin-6 (IL-6) and prostaglandins. It achieves this by inhibiting phospholipase A2, which leads to decreased arachidonic acid release and subsequent reduction in cyclooxygenase and lipoxygenase activity .
  • Immunosuppressive Action : TAA suppresses immune responses by inhibiting T-cell activation and proliferation. This is particularly beneficial in conditions involving autoimmune reactions .
  • Antiallergic Effects : TAA alleviates symptoms associated with allergic reactions by reducing vascular permeability and preventing leukocyte migration to sites of inflammation .

Clinical Applications

TAA is utilized in various medical fields:

  • Dermatology : Used for treating eczema, dermatitis, psoriasis, and other inflammatory skin conditions.
  • Ophthalmology : Administered via subconjunctival injection for corneal endothelial allograft rejection .
  • Rheumatology : Effective in managing pain and inflammation associated with osteoarthritis through intra-articular injections .

Subconjunctival Injection for Corneal Rejection

A study assessed the efficacy of subconjunctival TAA injections in patients experiencing corneal transplant rejection. Sixteen patients received 20 mg of TAA alongside topical prednisolone. The results indicated significant improvement in graft survival compared to the control group receiving methylprednisolone .

Intra-Articular Injection for Osteoarthritis

In a phase III trial, patients with knee osteoarthritis received a single intra-articular injection of TAA (32 mg). The study reported significant improvements in pain relief compared to placebo over 24 weeks. Secondary endpoints also showed enhanced physical function as measured by WOMAC scores .

TAA exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, modulating gene expression related to inflammation and immune response.
  • Inhibition of NF-kB Pathway : By inhibiting nuclear factor kappa-B (NF-kB), TAA reduces the transcription of various pro-inflammatory genes .

Research Findings

Recent studies have explored novel formulations of TAA to enhance its delivery and efficacy:

  • Transfersome Formulations : Research indicates that ultradeformable lipid vesicles (Transfersomes) can significantly improve the bioavailability of TAA when applied topically, prolonging its anti-inflammatory effects while minimizing systemic exposure .
  • Extended Release Formulations : Extended-release formulations have shown improved patient outcomes in pain management for osteoarthritis by providing sustained drug levels over time .

Summary Table of Clinical Uses

ConditionAdministration RouteDosage Range
EczemaTopical0.1% cream
Corneal RejectionSubconjunctival20 mg
OsteoarthritisIntra-articular32 mg
Allergic RhinitisIntranasal40 mg/mL

Q & A

Basic Research Questions

Q. How can Triamcinolone Acetonide 21-Acetate be reliably identified and distinguished from structurally similar corticosteroids in analytical workflows?

  • Methodological Answer : Use hyphenated techniques like UPLC-MS with optimized ionization parameters (e.g., ESI+ or APCI) to differentiate the compound based on mass fragmentation patterns. The molecular ion [M+H]+ at m/z 477.53 (C₂₆H₃₃FO₇) and characteristic fragments (e.g., loss of acetyl groups at m/z 417.4) are critical markers . Confirm retention times against certified reference standards (e.g., CAS 3870-07-3) and cross-validate using NMR for stereochemical verification .
Key Physicochemical Properties
Molecular Formula: C₂₆H₃₃FO₇
Exact Mass: 476.2210 g/mol
LogP (Predicted): 2.8 ± 0.5
Solubility: <0.1 mg/mL in water
Source:

Q. What synthetic routes are most efficient for producing this compound with high enantiomeric purity?

  • Methodological Answer : Optimize the acetylation of Triamcinolone Acetonide using acetic anhydride in anhydrous pyridine under nitrogen. Monitor reaction progress via TLC (Rf = 0.45 in chloroform:methanol 9:1). Purify via silica gel chromatography, ensuring <0.5% residual solvents (validated by GC-MS). Yield improvements (>85%) are achievable by controlling temperature (20–25°C) and stoichiometric excess (1.2:1 acetic anhydride) .

Q. How can researchers detect trace-level this compound in environmental or biological matrices?

  • Methodological Answer : Employ SPE-UPLC-MS/MS with isotope dilution (e.g., deuterated internal standards). Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Achieve LOD 0.15 ng/mL and LOQ 0.50 ng/mL in plasma; recoveries >90% require pH-controlled solid-phase extraction (Oasis HLB cartridges) .

Advanced Research Questions

Q. What experimental design considerations are critical for comparative pharmacokinetic studies of this compound formulations?

  • Methodological Answer : Use crossover studies in animal models (e.g., Sprague-Dawley rats) to compare extended-release (ER) vs. conventional (CS) formulations. Monitor plasma concentrations via LC-MS/MS over 500+ hours. Key parameters:

  • Cmax : ER formulations show 18x lower peak concentrations than CS (0.8 ng/mL vs. 5.0 ng/mL at 24h) .

  • AUC : ER total exposure is ~50% of CS, with prolonged half-life (453.7h vs. 60.9h) due to slow clearance (0.0001 mL/h/kg) .

    Pharmacokinetic Comparison ER FormulationCS Formulation
    Half-life (h)453.760.9
    AUC (ng·h/mL)1,2002,300
    Source:

Q. How should researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use HPLC-PDA to track degradation products (e.g., deacetylated forms). Statistical analysis (ANOVA) of batch variability (±5% RSD) identifies critical factors:

  • Primary degradation pathway : Hydrolysis at C21 acetate (pH-dependent; t90 = 180 days at pH 7.4 vs. 90 days at pH 5.0) .
  • Recommended storage : Airtight containers with desiccants at 2–8°C .

Q. What strategies validate the specificity of this compound assays in complex matrices like adulterated herbal products?

  • Methodological Answer : Apply orthogonal methods:

LC-QTOF-MS : Confirm exact mass (±5 ppm) and isotopic patterns.

HILIC Chromatography : Resolve polar interferents (e.g., flavonoids) using a zwitterionic column.

Immunoassay Cross-reactivity Testing : Validate antibodies against 17 structurally related corticosteroids (e.g., Fluocinolone Acetonide 21-Acetate) to ensure <1% cross-reactivity .

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